molecular formula C9H18N2O4 B14748430 (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate

(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate

Cat. No.: B14748430
M. Wt: 218.25 g/mol
InChI Key: QWMNHTWAIMMMMG-UHFFFAOYSA-N
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Description

(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate is a chemical compound with the molecular formula C10H20N2O4 It is known for its unique structure, which includes a carbamate group and a dimethylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate typically involves the reaction of 4,4-dimethylpentanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions

(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4,4-dimethylpentanol and urea.

    Oxidation: Oxidative reactions can convert the carbamate group into a corresponding amide or carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: 4,4-dimethylpentanol and urea.

    Oxidation: Amides or carboxylic acids.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate: Unique due to its specific structure and functional groups.

    2,2-Dimethylpentane-1,5-diyl dicarbamate: Similar structure but different functional groups.

    4,4-Dimethyl-2,8-dioxa-nonanedioic acid diamide: Another compound with a similar backbone but different functional groups.

Uniqueness

This compound stands out due to its specific combination of a carbamate group and a dimethylpentyl chain, which imparts unique chemical and biological properties.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(5-carbamoyloxy-4,4-dimethylpentyl) carbamate

InChI

InChI=1S/C9H18N2O4/c1-9(2,6-15-8(11)13)4-3-5-14-7(10)12/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)

InChI Key

QWMNHTWAIMMMMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC(=O)N)COC(=O)N

Origin of Product

United States

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